
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a lithium salt of a propanoate that is substituted with a 2-methylphenyl group and a pyridin-2-yl group. Lithium is a Group 1 (alkali metal) element that often forms +1 cations. Propanoates are the salts and esters of propanoic acid and have a carboxylate (-COO-) group. The 2-methylphenyl group is a phenyl group (a ring of 6 carbon atoms) with a methyl group (-CH3) attached to one of the carbons. The pyridin-2-yl group is a pyridine ring (a ring of 5 carbon atoms and one nitrogen atom) attached at the 2-position .
Molecular Structure Analysis
Again, without specific information, I can only provide general information. The lithium ion would likely be ionically bonded to the propanoate group, while the 2-methylphenyl and pyridin-2-yl groups would be covalently bonded to the carbon atoms of the propanoate .Chemical Reactions Analysis
Lithium salts often participate in exchange reactions with other salts, and the propanoate could potentially undergo reactions typical of carboxylates .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotrophic Effects
- Neuroprotection and Grey Matter Preservation : Research indicates that Lithium can exert neuroprotective effects, potentially limiting pathological grey matter atrophy in key brain regions associated with bipolar disorder. This is supported by findings showing greater cortical grey matter volume in patients with bipolar disorder undergoing lithium treatment compared to those not on lithium, suggesting neurotrophic effects that preserve grey matter (Hozer et al., 2020) Read More.
Biomarker Identification for Lithium Response
- DNA Methylation and Response to Lithium : A study revealed that prophylactic response to lithium in patients with bipolar disorder type 1 is associated with distinct blood DNA methylation profiles, suggesting that biomarkers of response to lithium may be identified through peripheral epigenetic measures. This could potentially aid in predicting treatment outcomes for lithium therapy (Marie-Claire et al., 2020) Read More.
Lithium Distribution in the Brain
- Hippocampal Lithium Accumulation : A study utilizing lithium-7 magnetic resonance imaging at 7 Tesla found heterogeneous brain lithium distribution with significant accumulation in the hippocampus of patients with bipolar disorder treated with lithium carbonate. This region's high lithium content across the cohort suggests a potential link between lithium's therapeutic response and its cerebral distribution, particularly in emotion processing and regulation areas (Stout et al., 2020) Read More.
Mechanisms of Lithium's Effects on the Brain
- Increase in N-acetyl-aspartate Levels : Lithium treatment has been shown to significantly increase N-acetyl-aspartate levels in the human brain, providing indirect support for the hypothesis that lithium may enhance neuronal viability and function. This increase suggests neurotrophic/neuroprotective effects of lithium, potentially mediated through mechanisms involving the major neuroprotective protein, bcl-2 (Moore et al., 2000) Read More.
Lithium and Renal Function
- Renal Cysts and Lithium Therapy : There's evidence suggesting that long-term lithium therapy is associated with the formation of uncomplicated renal cysts due to proliferation and expansion of collecting duct cells. This finding highlights a potential adverse effect of chronic lithium use, warranting further exploration into its impact on renal health (Rookmaaker et al., 2012) Read More.
Propiedades
IUPAC Name |
lithium;3-(2-methylphenyl)-2-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.Li/c1-11-6-2-3-7-12(11)10-13(15(17)18)14-8-4-5-9-16-14;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKVZFCVZETLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1CC(C2=CC=CC=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)
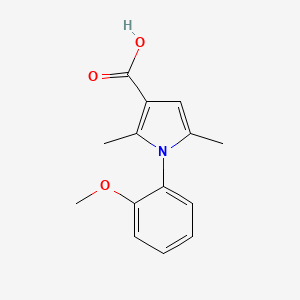
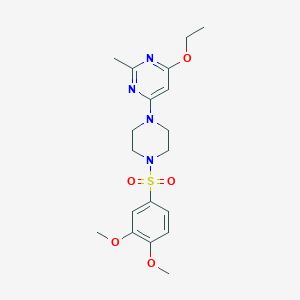
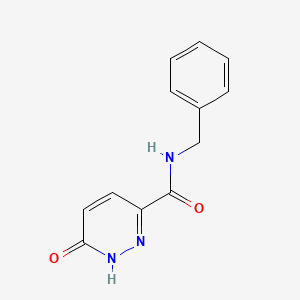
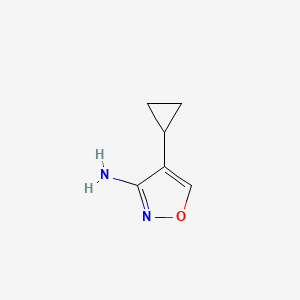
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)
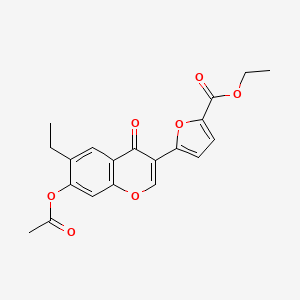
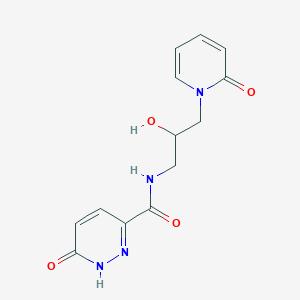
![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
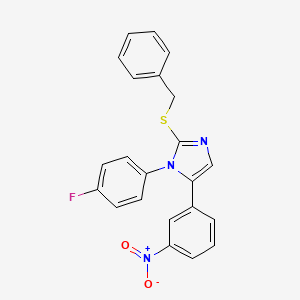
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)
![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide](/img/structure/B2756933.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)